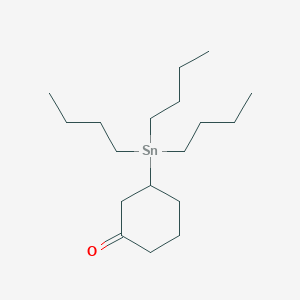
7H-Benzocyclohepten-7-one, 6,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7H-Benzocyclohepten-7-one, 6,8-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the Friedel-Crafts acylation of 1,3-dimethylbenzene with cycloheptanone in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically requires anhydrous conditions and is carried out at low temperatures to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
7H-Benzocyclohepten-7-one, 6,8-dimethyl- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
7H-Benzocyclohepten-7-one, 6,8-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 7H-Benzocyclohepten-7-one, 6,8-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
7H-Benzocyclohepten-7-one, 6,8-dimethyl- can be compared with other similar compounds, such as:
7H-Benzocyclohepten-7-one, 6-methyl-: This compound has a single methyl group at the 6 position, making it less sterically hindered and potentially more reactive in certain reactions.
5,6,8,9-Tetrahydrobenzocyclohepten-7-one: This compound has additional hydrogen atoms, making it more saturated and less aromatic.
Properties
CAS No. |
2484-16-4 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
6,8-dimethylbenzo[7]annulen-7-one |
InChI |
InChI=1S/C13H12O/c1-9-7-11-5-3-4-6-12(11)8-10(2)13(9)14/h3-8H,1-2H3 |
InChI Key |
YVBMXGVGOLXFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964282.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964285.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964287.png)



![3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11964310.png)

![2-(5-bicyclo[2.2.1]hept-2-enyl)-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11964322.png)
![2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11964324.png)

![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964344.png)
